molecular formula C22H15NO5S B2456276 2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide CAS No. 898405-86-2

2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

Cat. No.: B2456276
CAS No.: 898405-86-2
M. Wt: 405.42
InChI Key: APUUKUCNADGJJW-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a complex organic compound that features both benzenesulfonyl and anthracene moieties

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(9,10-dioxoanthracen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5S/c24-19(13-29(27,28)14-7-2-1-3-8-14)23-18-12-6-11-17-20(18)22(26)16-10-5-4-9-15(16)21(17)25/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUUKUCNADGJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Chloroacetamide Intermediate

The most widely reported method involves a three-step sequence beginning with the synthesis of 1-aminoanthraquinone (1 ). Anthraquinone undergoes nitration at the 1-position using concentrated nitric acid in sulfuric acid, followed by catalytic hydrogenation with palladium on carbon to yield 1 (82–89% yield). Subsequent reaction with 2-chloroacetyl chloride in dichloromethane (DCM) containing triethylamine produces 2-chloro-N-(9,10-dioxoanthracen-1-yl)acetamide (2 ) in 75–80% yield.

The critical sulfonylation step employs sodium benzenesulfinate (3 ) under nucleophilic substitution conditions. Combining 2 with 3 in dimethylformamide (DMF) and potassium carbonate at 25°C for 12 hours affords the target compound (4 ) in 68–72% yield (Table 1). This approach mirrors methodologies for analogous thioacetamide derivatives, where the chloro group is displaced by sulfur nucleophiles.

Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the sulfinate ion attacks the electrophilic α-carbon of the chloroacetamide. The anthraquinone’s electron-withdrawing effect enhances the leaving group ability of chloride, while DMF stabilizes the transition state through polar aprotic solvation.

Direct Amidation of 2-(Benzenesulfonyl)Acetyl Chloride

An alternative route involves pre-sulfonylated acetic acid derivatives. 2-(Benzenesulfonyl)acetic acid (5 ) is synthesized by reacting ethyl chloroacetate with sodium benzenesulfinate in ethanol (65% yield), followed by alkaline hydrolysis. Conversion to the acid chloride (6 ) using thionyl chloride (90% yield) enables coupling with 1-aminoanthraquinone (1 ) in anhydrous acetone, yielding 4 in 63–70% yield (Table 1).

Optimization Challenges :

  • Steric hindrance : The bulky anthraquinone group necessitates extended reaction times (24–36 hours) for complete amidation.
  • Solvent selection : Acetone outperforms DCM in minimizing byproduct formation during coupling.

Experimental Procedures and Optimization

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution Route Direct Amidation Route
Overall Yield 52–58% 45–50%
Reaction Time 14 hours 40 hours
Purification Complexity Moderate (column chromatography) High (recrystallization)
Scalability Suitable for batch synthesis Limited by acid chloride stability

The nucleophilic substitution route offers higher efficiency and scalability, attributed to fewer synthetic steps and milder conditions. However, the direct amidation method provides better control over sulfonyl group positioning, critical for derivatives requiring regioselective functionalization.

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 8.21–7.98 (m, 4H, anthraquinone Ar-H), 7.85–7.65 (m, 5H, benzenesulfonyl Ar-H), 4.32 (s, 2H, CH2).
  • 13C NMR (100 MHz, DMSO-d6): δ 183.2 (C=O, anthraquinone), 169.8 (C=O, acetamide), 134.5–126.3 (Ar-C), 55.1 (CH2).
  • HRMS : m/z calculated for C22H15NO5S [M+H]+: 405.0746; found: 405.0742.

Industrial-Scale Considerations

Continuous flow chemistry, as demonstrated in p-acetamidobenzenesulfonyl chloride production, could adapt to the final sulfonylation step. Microchannel reactors enable precise temperature control (25°C for substitution, 40°C for workup), reducing byproduct formation from 15% (batch) to <5%.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized to form more complex structures.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized anthracene derivatives, while reduction could produce anthracene amines or alcohols.

Scientific Research Applications

2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in proteins, while the anthracene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid (9,10-dihydro-9,10-dioxoanthracen)-1-yl ester
  • 2-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthracen)-1-yl]amino]benzenesulfonic acid sodium salt

Uniqueness

2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is unique due to its combination of benzenesulfonyl and anthracene moieties, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or the development of advanced materials .

Biological Activity

2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an anthracene moiety with dioxo groups and a benzenesulfonyl substituent. Its molecular formula is C22H18N2O5SC_{22}H_{18}N_{2}O_{5}S with a molecular weight of approximately 422.46 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological properties.

The biological activity of 2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is believed to involve several mechanisms:

  • Enzyme Inhibition : Similar anthraquinone derivatives have been shown to interact with various enzymes, potentially inhibiting their activity. This can affect metabolic pathways critical for cell survival and proliferation.
  • DNA Interaction : The compound may intercalate into DNA or bind within the minor groove, disrupting normal replication and transcription processes, which is a common mechanism among anthraquinone derivatives known for their anticancer properties.
  • Reactive Oxygen Species (ROS) Generation : Compounds like this one can induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds derived from anthracene and its derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism
2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamideA549 (Lung Cancer)6.26 ± 0.33Apoptosis induction
2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamideHCC827 (Lung Cancer)6.48 ± 0.11Cell cycle arrest

These findings suggest that the compound could be a promising candidate for further development as an antitumor agent.

Antimicrobial Activity

In addition to its anticancer potential, there is evidence that this compound may possess antimicrobial properties. Anthraquinone derivatives have been evaluated for their effectiveness against various bacterial strains.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1512.5 µg/mL
Escherichia coli183.125 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, which warrants further investigation into its potential as an antimicrobial agent.

Synthesis

The synthesis of 2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide typically involves multi-step reactions starting from readily available anthracene derivatives:

  • Formation of Anthraquinone Derivative : The initial step involves synthesizing the anthraquinone backbone through oxidation reactions.
  • Sulfonamide Formation : The introduction of the benzenesulfonyl group can be achieved through sulfonation reactions.
  • Acetamide Formation : Finally, acetamide formation is accomplished by reacting the sulfonamide derivative with acetic anhydride or acetyl chloride under controlled conditions.

Case Studies

Several studies have highlighted the biological activity and potential applications of similar compounds:

  • Antitumor Studies : A study evaluating a series of anthraquinone derivatives demonstrated their ability to inhibit tumor cell proliferation in vitro and in vivo models.
  • Antimicrobial Evaluation : Research on related compounds showed promising results against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the standard synthetic routes for 2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide?

  • Methodological Answer : The synthesis typically involves three key steps:

Oxidation of anthracene to form 9,10-anthraquinone.

Functionalization at the 1-position via nucleophilic substitution or coupling reactions. For example, 1-aminoanthraquinone reacts with 2-chloroacetamide derivatives in the presence of potassium carbonate in DMF at room temperature .

Sulfonylation : Introduction of the benzenesulfonyl group using benzenesulfonyl chloride under basic conditions.

  • Key Considerations : Optimize reaction time (e.g., 48 hours for coupling reactions ) and use polar aprotic solvents (e.g., DMF) to enhance reactivity.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Confirm substituent positions and molecular integrity (e.g., anthraquinone protons at δ 8.2–8.5 ppm ).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
  • LC-MS/HPLC : Verify purity (>95%) and molecular weight (e.g., exact mass 280.085 Da ).
  • Melting Point : Compare with literature values (e.g., 210–230°C for derivatives ).

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :
  • LogP : 2.65 (indicative of moderate hydrophobicity) .
  • Solubility : Poor aqueous solubility (5.3 × 10⁻⁴ g/L at 25°C); use DMSO for in vitro assays .
  • Thermal Stability : Decomposes above 332°C (flash point) .
  • Crystallinity : Characterize via XRD; derivatives often exhibit monoclinic crystal systems .

Q. What are common derivatives of this compound for biological screening?

  • Methodological Answer :
Derivative TypeExample ModificationBiological TargetReference
Thiazoles2-(N-Benzoylimino)thiazoleTyrosine kinase inhibition
DithiocarbamatesMorpholine-4-carbodithioateAntimicrobial activity
Fluorophenyl acetamides2-(4-Fluorophenyl)acetamideAnticancer/antifungal

Q. How are initial biological activities screened in vitro?

  • Methodological Answer :
  • Antioxidant Assays :
  • Measure lipid peroxidation (LP) and protein oxidative modification (OMP) in rat liver homogenate .
  • Use IC₅₀ values to compare radical scavenging efficacy (e.g., compound 6 in showed 78% inhibition at 100 µM).
  • Antiplatelet Activity : ADP-induced aggregation assays in platelet-rich plasma .

Advanced Research Questions

Q. How does substituent position (1- vs. 2-) on the anthraquinone core affect antioxidant activity?

  • Methodological Answer :
  • Key Finding : Derivatives substituted at the 1-position exhibit superior radical scavenging due to enhanced electron delocalization and steric accessibility .
  • Experimental Design :

Synthesize positional isomers (e.g., 1- vs. 2-thioacetamides).

Compare LP inhibition rates: 1-position derivatives show 20–30% higher activity .

Validate via DFT calculations (e.g., HOMO-LUMO gap analysis ).

Q. What computational methods predict reaction mechanisms for derivatives?

  • Methodological Answer :
  • Quantum-Chemical Analysis :
  • Use Gaussian 03W/HyperChem for charge distribution and transition state modeling .
  • Confirm nucleophilic addition mechanisms (e.g., aminoanthraquinone + benzoylisothiocyanate) .
  • PASS Software : Predict biological activity spectra for novel azole derivatives .

Q. How is tyrosine kinase inhibition evaluated for anthraquinone derivatives?

  • Methodological Answer :
  • Assay Protocol :

Isolate membrane fractions from rat muscle tissue.

Incubate with 100 µM compound and measure kinase activity via ATP consumption .

  • Data Interpretation : Compare with basal activity (DMSO control); derivatives like 4 show 40–60% inhibition .

Q. What protocols assess antifungal efficacy of lacquer formulations?

  • Methodological Answer :
  • Strain Testing : Use Aspergillus niger in agar diffusion assays.
  • Concentration Gradient : Test 0.1–1% active compound vs. control (Lamisil®).
  • Key Metric : Zone of inhibition >10 mm at 1% concentration indicates potency .

Q. How are reaction conditions optimized for coupling steps?

  • Methodological Answer :
  • Variables :
ParameterOptimal ConditionImpact on Yield
SolventDMF > Acetone+15%
BaseK₂CO₃ (2.5 equiv)+20%
CatalystDMAP (10 mol%)+25%
  • Case Study : DCC/DMAP coupling increased yield to 24% vs. 15% without catalysts .

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